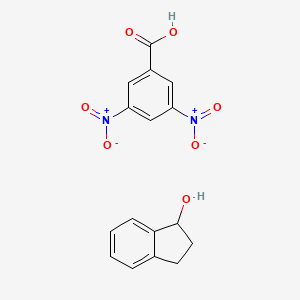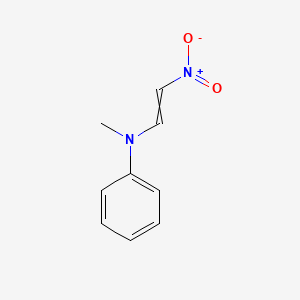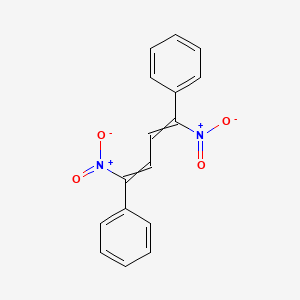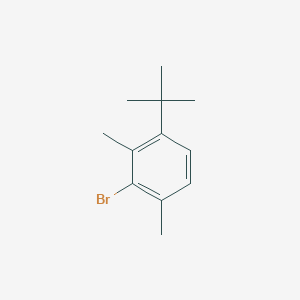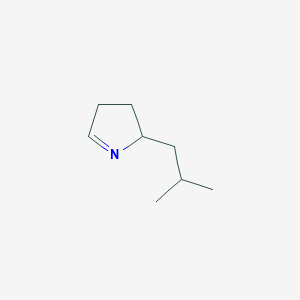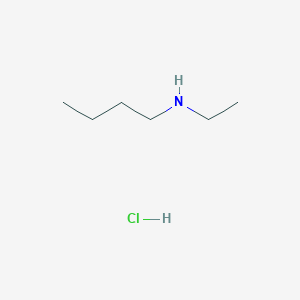
N-ethylbutan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethylbutan-1-amine;hydrochloride is an organic compound with the molecular formula C6H16ClN. It is a primary amine, characterized by the presence of an ethyl group attached to the nitrogen atom and a butyl chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
N-ethylbutan-1-amine;hydrochloride can be synthesized through the alkylation of butylamine with ethyl chloride. The reaction typically involves heating butylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-ethylbutan-1-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-ethylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary and tertiary amines
Substitution: Various N-substituted derivatives
科学研究应用
N-ethylbutan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of N-ethylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific application.
相似化合物的比较
Similar Compounds
- N-ethylbutan-2-amine;hydrochloride
- Butylamine
- Ethylamine
Uniqueness
N-ethylbutan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
61278-96-4 |
|---|---|
分子式 |
C6H16ClN |
分子量 |
137.65 g/mol |
IUPAC 名称 |
N-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-6-7-4-2;/h7H,3-6H2,1-2H3;1H |
InChI 键 |
RLSOCANKJLKLPN-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
